Meglumine Diatrizoate
Description
Structure
2D Structure
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKOBKEXMRYFQ-WZTVWXICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20897171 | |
| Record name | Diatrizoate meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-49-7 | |
| Record name | Meglumine diatrizoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diatrizoate meglumine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diatrizoate meglumine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20897171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Meglumine diatrizoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIATRIZOATE MEGLUMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X9MR4N98U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Chemical Properties of Meglumine Diatrizoate
The synthesis of meglumine (B1676163) diatrizoate involves the reaction of diatrizoic acid with meglumine. Diatrizoic acid itself is synthesized from 3,5-diaminobenzoic acid, which undergoes iodination. patsnap.com A key intermediate in this process is 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.com
The physicochemical properties of meglumine diatrizoate are crucial to its function as a contrast agent. These properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C18H26I3N3O9 pharmacompass.com |
| Molecular Weight | 809.1 g/mol pharmacompass.com |
| Appearance | A clear, colorless to pale yellow aqueous solution. camberpharma.com |
| pH | 6.0 - 7.6 bracco.com |
| Water Solubility | Water-soluble. drugbank.com |
| IUPAC Name | 3,5-diacetamido-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol nih.gov |
| CAS Number | 131-49-7 sigmaaldrich.com |
Mechanism of Action and Radiographic Principles in Research Contexts
X-ray Attenuation and Contrast Enhancement Mechanisms of Iodinated Compounds
The primary mechanism by which iodinated compounds, including meglumine (B1676163) diatrizoate, enhance contrast in radiographic imaging is through the process of X-ray attenuation. howradiologyworks.com X-ray contrast media are categorized as positive or negative agents. Positive agents, like iodinated compounds, are radiopaque, meaning they absorb X-rays more effectively than the surrounding biological tissues. howradiologyworks.com This increased absorption leads to a decreased exposure on the X-ray detector, making the structures containing the agent appear whiter or brighter on the final image. howradiologyworks.com
The effectiveness of iodinated compounds stems from the high atomic number (Z) of iodine (Z=53). acs.orgradiopaedia.org The ability of matter to attenuate X-rays is dependent on its physical density and, crucially, the atomic number of its constituent elements. radiopaedia.org The interaction responsible for this enhanced attenuation at diagnostic energy levels is primarily the photoelectric effect. radiopaedia.orgexplorationpub.com This effect is an all-or-nothing energy transformation where an incident X-ray photon transfers all its energy to an inner-shell electron of an atom, causing the electron to be ejected. explorationpub.com
A key factor in the efficacy of iodine as a contrast agent is that the binding energy of its innermost electrons (the "K-shell") is 33.2 keV. radiopaedia.orgwikipedia.org This value, known as the K-edge, is very similar to the average energy of X-rays used in diagnostic radiography. radiopaedia.orgwikipedia.org When the energy of the incident X-ray photons is just above the K-edge of an atom it encounters, the probability of photoelectric absorption increases dramatically. wikipedia.orgscribd.com This principle is leveraged in techniques like dual-energy CT, which can create "iodine maps" by exploiting the differences in photoelectric absorption at different X-ray energy spectra. radiopaedia.org The result of this preferential absorption is a significant increase in contrast between tissues that have accumulated the iodinated agent and those that have not. howradiologyworks.com
| Principle | Description | Significance in Radiography |
|---|---|---|
| High Atomic Number (Z) | Iodine has a high atomic number (Z=53) compared to the primary elements in soft tissue (e.g., H, C, N, O). acs.orgradiopaedia.org | Significantly increases the probability of X-ray interaction, particularly the photoelectric effect. |
| Photoelectric Effect | An interaction where an X-ray photon is completely absorbed by an inner-shell electron of an atom. radiopaedia.orgexplorationpub.com | This is the dominant interaction that contributes to contrast at diagnostic X-ray energies. |
| K-edge of Iodine | The binding energy of iodine's K-shell electrons is 33.2 keV. radiopaedia.orgwikipedia.org | This energy level is close to the average energy of diagnostic X-ray beams, maximizing the likelihood of photoelectric absorption and thus maximizing contrast. wikipedia.orgscribd.com |
Differential X-ray Absorption in Biological Tissues by Meglumine Diatrizoate
This compound is a salt formed from the radiopaque anion, diatrizoate, and the radiolucent cation, meglumine. nih.gov The diatrizoate anion is a derivative of tri-iodinated benzoic acid, meaning each molecule contains three covalently bound iodine atoms. patsnap.com It is these iodine atoms that are responsible for the compound's ability to absorb X-rays. patsnap.comapollopharmacy.in
When introduced into a biological system, this compound increases the density of the specific area or structure under investigation. patsnap.com This elevated concentration of high-atomic-number iodine atoms leads to a localized, marked increase in X-ray attenuation compared to the surrounding soft tissues, which are composed primarily of elements with low atomic numbers. patsnap.comdrugs.com This differential absorption is the fundamental principle that creates a high-contrast radiographic image, allowing for clear delineation of anatomical structures. patsnap.com
In research contexts involving vascular models, the distribution of this compound is a key factor. Following intravascular injection, the compound is diluted in the plasma and rapidly diffuses from the vascular system into the extravascular, interstitial space in most nonneural tissues. scribd.comnih.gov This diffusion process means that contrast enhancement in these tissues is related to blood flow, the concentration of the agent, and its extraction into the interstitial space. nih.gov The contrast observed is therefore due to the relative differences in extravascular diffusion between various tissue types, for example, between normal and abnormal or tumor tissues where vascular permeability may be altered. scribd.comnih.gov
| Factor | Mechanism | Effect on Research Imaging |
|---|---|---|
| Iodine Concentration | The local concentration of iodine atoms determines the degree of X-ray attenuation. nih.gov | Higher concentrations in target tissue lead to greater brightness (radiopacity) on the image, enhancing visibility. medtigo.com |
| Tissue Vascularity and Blood Flow | Delivers the contrast agent to the tissue. nih.gov | Highly vascularized tissues will typically show more rapid and intense enhancement. |
| Capillary Permeability | Allows the agent to diffuse from blood vessels into the interstitial fluid. scribd.comnih.gov | Differences in permeability between tissues (e.g., normal vs. tumor) can be visualized, providing functional information. nih.gov |
| Physicochemical Properties | As a high-osmolality agent, it can draw fluid into the lumen in gastrointestinal studies, which can dilute the medium. hres.carxlist.com | This property must be considered in research models of the GI tract, as it affects the concentration and resulting contrast. |
Molecular Interactions Governing Radiopacity in Research Models
The radiopacity of this compound is intrinsically governed by its molecular structure. nih.gov The core of its function lies in the diatrizoic acid molecule, which is a stable, tri-iodinated benzoic acid derivative. nih.gov The covalent bonding of three iodine atoms to a single, relatively small molecule provides a high concentration of the attenuating element. drugs.com This molecular design is crucial for achieving sufficient radiodensity for contrast with surrounding tissues. drugs.com
In research models, the behavior of this compound at the molecular level is relatively inert. At physiologic pH, the salt is completely dissociated into the diatrizoate anion and the meglumine cation. nih.gov The compound remains ionized while circulating in tissue fluids and is not metabolized, being excreted from the body unchanged. nih.govdrugbank.com This stability is vital for predictable and consistent contrast enhancement in research applications.
The interactions between this compound and biological molecules are largely influenced by its physicochemical properties, such as its high osmolality. wikipedia.org While less than 5% of an injected dose becomes protein-bound, its hypertonicity relative to plasma can cause osmotic effects, such as fluid shifts. scribd.comhres.ca In gastrointestinal research models, this high osmolarity can lead to the diffusion of water into the intestinal lumen, which can dilute the contrast agent and in turn affect the degree of radiopacity. hres.carxlist.com The crystal structure of this compound consists of alternating layers of cations and anions linked by a three-dimensional framework of hydrogen bonds, a molecular arrangement that contributes to its properties as a solid before being dissolved for use. cambridge.org
Pharmacodynamic Investigations in Experimental Systems
Pharmacodynamics explores the biochemical and physiological effects of drugs on the body. For this compound, this includes its intended radiopaque action as well as other biological interactions observed in research settings.
In experimental models, this compound exhibits several notable biological interactions and systemic effects. A primary effect, particularly when administered for gastrointestinal evaluation, is a mild laxative action, which is attributed to the high osmolarity of the solution that draws fluid into the intestine. nih.govnih.gov While sparingly absorbed from an intact gastrointestinal tract, when administered intravenously, it has been shown to cross the placenta and distribute evenly within fetal tissues in animal studies. nih.govfda.gov
Research in a diabetic rat model revealed that this compound can exacerbate renal inflammation, increase oxidative DNA damage, and promote apoptosis (programmed cell death) in the kidneys. nih.gov Further studies have indicated that the compound can induce chromosomal aberrations in the peripheral lymphocytes of patients undergoing CT scans. nih.gov In a rat model of pancreatitis, the severity of pancreatic damage induced by this compound was found to be dependent on the pH of the solution, suggesting an interaction with specific neurogenic pathways. nih.gov
| Research Model | Observed Systemic Effect of this compound | Reference |
| General (Gastrointestinal) | Mild laxative effect due to high osmolarity. | nih.govnih.gov |
| Pregnant Animals | Crosses the placenta and distributes in fetal tissues. | nih.govfda.gov |
| Diabetic Rats | Aggravates renal inflammation, oxidative DNA damage, and apoptosis. | nih.gov |
| Human (in vivo) | Induces chromosomal aberrations in peripheral lymphocytes. | nih.gov |
| Rat (Pancreatitis model) | Induces pancreatitis, with severity dependent on solution pH. | nih.gov |
At the cellular level, this compound has been shown to have direct toxic effects, particularly on kidney cells. drugbank.com In laboratory studies using isolated rabbit renal proximal tubule cells, diatrizoate induced significant cell injury. nih.gov This was characterized by a dose-dependent and progressive decline in potassium (K+) and ATP content, a decrease in cellular respiration, and a significant increase in cellular calcium (Ca2+) levels. nih.gov The meglumine component itself was found to exert a moderate toxic effect, which was additive to that of diatrizoate. nih.gov Furthermore, diatrizoate was shown to worsen cell injury caused by hypoxia (oxygen deprivation). nih.gov
Studies on human kidney cell lines (HK-2) have demonstrated that this compound can induce both apoptosis and autophagy, a process of cellular self-degradation. amegroups.org This effect was particularly pronounced when the cells were also exposed to advanced glycation end products (AGEs), which are common in diabetic conditions. amegroups.org The exposure led to an increase in the expression of kidney injury markers KIM-1 and NGAL. amegroups.org Research has also confirmed that this compound can cause clastogenic effects, meaning it can lead to breaks in chromosomes within lymphocytes. nih.gov
| Cell Type | Cellular/Subcellular Effect | Key Findings | Reference |
| Rabbit Renal Proximal Tubules | Direct Cytotoxicity | Decreased K+ and ATP, reduced respiration, increased Ca2+. | nih.gov |
| Human Kidney Cells (HK-2) | Apoptosis and Autophagy | Increased expression of injury markers (KIM-1, NGAL), especially with AGEs. | amegroups.org |
| Human Lymphocytes | Clastogenic Effects | Induction of chromosomal aberrations. | nih.gov |
| Rat Kidney Cells (NRK-52E) | Cytotoxicity | Pretreatment with sulforaphane (B1684495) ameliorated the cytotoxic effects. | nih.gov |
The cellular effects of this compound are mediated through its interaction with specific enzymes and cellular signaling pathways. In diabetic rats, the compound was found to down-regulate the protective Nrf2/HO-1 pathway while increasing the expression of pro-inflammatory and pro-apoptotic molecules like IL-6 and caspase-3. nih.gov
In human kidney cells, this compound was observed to increase the expression and phosphorylation of Protein Kinase C beta 2 (PKCβ2). amegroups.org The inhibition of PKCβ2 was able to reverse the pro-apoptotic effects of the contrast agent, leading to a decrease in Caspase-3 and Bax expression and an increase in the anti-apoptotic protein Bcl-2. amegroups.orgaffbiotech.com Additionally, research on a pancreatitis model suggests that the effects of this compound may be mediated through the Transient Receptor Potential Vanilloid 1 (TRPV1), a cation channel involved in pain and inflammation, in a pH-sensitive manner. nih.gov
| Pathway/Receptor | Interacting Compound | Effect | Research Context | Reference |
| Nrf2/HO-1 Pathway | This compound | Down-regulation | Diabetic rat kidney tissue | nih.gov |
| Caspase-3, IL-6 | This compound | Up-regulation | Diabetic rat kidney tissue | nih.gov |
| PKCβ2 | This compound | Increased expression and phosphorylation | Human kidney cells (HK-2) | amegroups.org |
| TRPV1 | This compound | Activation (pH-dependent) | Rat model of pancreatitis | nih.gov |
Pharmacokinetic Research Profiling
Pharmacokinetics describes the movement of drugs within the body, encompassing absorption, distribution, metabolism, and excretion.
The absorption and distribution of this compound depend on the route of administration. When administered orally or rectally, it is sparingly absorbed from the intact gastrointestinal tract, allowing for opacification of the digestive system for imaging. nih.gov
Following intravascular injection, however, it is rapidly distributed throughout the body. fda.gov The pharmacokinetics are often described by a two-compartment model, featuring a rapid initial distribution phase and a slower elimination phase. fda.gov In individuals with normal renal function, the distribution half-life (alpha phase) is approximately 10 minutes, while the elimination half-life (beta phase) is about 100 minutes. fda.gov The compound is distributed to the kidneys very quickly, with maximum opacification of the renal passages potentially starting as early as 5 minutes post-injection. fda.gov this compound is known to cross the placenta and is also excreted in human milk. fda.gov
| Parameter | Description | Value/Observation | Reference |
| Absorption (Oral) | Sparingly absorbed from an intact GI tract. | nih.gov | |
| Distribution Model | Intravascular | Best described by a two-compartment model. | fda.gov |
| Distribution Half-Life (Alpha) | Intravascular | Approximately 10 minutes in patients with normal renal function. | fda.gov |
| Elimination Half-Life (Beta) | Intravascular | Approximately 100 minutes in patients with normal renal function. | fda.gov |
| Placental Transfer | Intravascular | Crosses the placenta and distributes in fetal tissues. | fda.gov |
| Excretion in Milk | Intravascular | Excreted in human milk. | fda.govdrugbank.com |
A key feature of this compound's pharmacokinetic profile is its lack of metabolic transformation. Research has consistently shown that the compound is not metabolized by the body. fda.govdrugbank.com It is excreted from the system completely unchanged. drugbank.com
The primary route of elimination is through the kidneys via glomerular filtration. fda.gov In cases of impaired renal function, the liver and small intestine can serve as major alternative excretion pathways. drugbank.com
Excretion Kinetics and Elimination Research
Research into the pharmacokinetics of this compound has established that its elimination from the body is rapid and primarily occurs via the renal system. Following intravascular administration in individuals with normal kidney function, this compound is quickly distributed throughout the bloodstream and transported to the kidneys. fda.gov The compound is excreted unchanged in the urine, primarily through glomerular filtration. fda.govhpra.ie
The elimination process is often described by a two-compartment model. This model includes a rapid initial phase (alpha phase) related to drug distribution and a slower secondary phase (beta phase) representing drug elimination. fda.gov In subjects with normal renal function, the distribution half-life (alpha) is approximately 10 minutes, while the elimination half-life (beta) is about 100 minutes. fda.gov Other research suggests a general elimination half-life of 1 to 2 hours. hpra.ie Studies have shown that about 15% of the dose is eliminated in the urine within 30 minutes of injection, and over 50% is cleared within 3 hours, with no metabolites being detected. hpra.ie In infants and young children, excretion can be more prompt than in adults. fda.gov
In cases of severe renal impairment, the body utilizes alternative excretory pathways more extensively. The elimination of this compound through the gallbladder and into the small intestine increases significantly when kidney function is compromised. fda.gov The liver and small intestine represent the main alternate excretion route. fda.gov For patients requiring it, the compound can be effectively removed from the body through extracorporeal hemodialysis. hpra.ie
When administered orally, the absorption of this compound from an intact gastrointestinal tract is minimal. drugs.com Research indicates that only 0.1% to 0.5% of an oral dose is excreted by the kidneys, as the agent is intended to remain within the GI tract for imaging purposes. fda.gov The compound is known to cross the placental barrier and can be distributed in fetal tissues. fda.govdrugs.com It is also excreted in human milk. fda.gov
| Pharmacokinetic Parameter | Value (in subjects with normal renal function) |
| Primary Route of Elimination | Renal (Glomerular Filtration) fda.govhpra.ie |
| Alternate Excretion Route | Hepatic-biliary system fda.gov |
| Metabolism | Excreted unchanged fda.govhpra.ie |
| Distribution Half-Life (Alpha) | ~10 minutes fda.gov |
| Elimination Half-Life (Beta) | ~100 minutes fda.gov |
| Plasma Protein Binding | <10% hpra.ie |
| Urinary Excretion (30 min) | ~15% of dose hpra.ie |
| Urinary Excretion (3 hours) | >50% of dose hpra.ie |
Interactions with Endogenous Biomolecules and Exogenous Substances in Research
Protein Binding and Tissue Retention Studies
Research indicates that this compound exhibits low affinity for plasma proteins. Studies have consistently shown that diatrizoate salts are poorly bound to serum albumin. fda.gov The plasma protein binding following intravenous injection is reported to be less than 10%. hpra.ie This low level of protein binding is a key factor influencing its pharmacokinetic profile, as it allows the unbound compound to be readily available for glomerular filtration and subsequent rapid excretion by the kidneys. fda.gov
Despite its rapid renal clearance, diatrizoate is a lipophilic compound, which can influence its distribution. acs.org This property may cause it to extravasate from blood vessels and distribute into adipose tissue, potentially increasing its retention time in the body before eventual elimination. acs.org
Studies have also confirmed that diatrizoate salts cross the placental barrier and are subsequently distributed evenly within fetal tissues. fda.govdrugs.com
| Property | Finding |
| Serum Albumin Binding | Poor fda.gov |
| Plasma Protein Binding (%) | < 10% hpra.ie |
| Tissue Distribution | Crosses placental barrier and distributes in fetal tissues fda.govdrugs.com |
| Fat Tissue Distribution | As a lipophilic molecule, may distribute into fat tissue acs.org |
Drug-Drug Interaction Research Modulating Pharmacokinetics
Pharmacokinetic studies have investigated the potential for this compound to interact with other drugs. Research suggests that diatrizoate may alter the excretion rates of various medications, potentially leading to higher serum levels of those drugs. drugbank.com Examples of drugs whose excretion may be decreased by diatrizoate include ampicillin, amikacin, and amitriptyline. drugbank.com Conversely, the pharmacokinetics of diatrizoate itself can be modulated by other substances. For instance, drugs like acyclovir (B1169) may decrease the excretion rate of diatrizoate, while others, such as the diuretic amiloride, may increase its excretion rate, potentially lowering its serum level and efficacy. drugbank.com
Despite these documented interactions in pharmacokinetic studies, some sources report that this compound has no noted severe, serious, or moderate interactions with other drugs in clinical settings. rxlist.com Patients are, however, often advised to inform their healthcare providers of all medications they are taking, with specific mention of drugs like metformin. drugs.com
In a non-clinical research setting, diatrizoate meglumine demonstrated prokinetic effects in a zebrafish model of loperamide-induced constipation, suggesting a potential interaction related to the regulation of intestinal motility. nih.gov
| Interacting Drug Class/Example | Potential Effect on Pharmacokinetics |
| Ampicillin, Amikacin, Amitriptyline | Diatrizoate may decrease their excretion, potentially increasing their serum levels. drugbank.com |
| Acyclovir | May decrease the excretion rate of diatrizoate. drugbank.com |
| Amiloride | May increase the excretion rate of diatrizoate. drugbank.com |
| Loperamide (in research models) | Diatrizoate showed prokinetic effects, counteracting opioid-induced constipation. nih.gov |
Impact on Laboratory Assays in Research Settings
The administration of this compound can significantly interfere with certain laboratory tests, particularly those related to thyroid function. nih.govrxlist.com Because it is an iodinated compound, it can render the results of protein-bound iodine (PBI) and radioactive iodine uptake studies inaccurate for a prolonged period. nih.govrxlist.com This interference may persist for up to six months or even as long as a year following administration. nih.gov Therefore, research protocols and clinical guidelines suggest that any necessary thyroid function tests should be performed before the administration of this compound. nih.gov
In addition to thyroid tests, transient changes in other laboratory values have been observed in research following arteriography with diatrizoate. These changes can include elevations in blood urea (B33335) nitrogen (BUN), serum creatinine, and glucose levels. fda.gov Hematological effects have also been noted; the hypertonic nature of diatrizoate solutions can cause a decrease in hematocrit and lead to the shrinkage of red blood cells both in vitro and in vivo. fda.gov Healthcare providers and laboratory personnel must be informed when a patient has received this compound to ensure proper interpretation of lab results. drugs.commskcc.org
| Laboratory Test | Impact of this compound | Duration of Impact |
| Protein-Bound Iodine (PBI) | Inaccurate results nih.govrxlist.com | Up to one year nih.gov |
| Radioactive Iodine Uptake | Inaccurate results nih.govrxlist.com | Up to one year nih.gov |
| Blood Urea Nitrogen (BUN) | Transient elevations fda.gov | Transient |
| Serum Creatinine | Transient elevations fda.gov | Transient |
| Serum Glucose | Transient elevations fda.gov | Transient |
| Hematocrit | Decrease fda.gov | Transient |
Analytical Methodologies for Meglumine Diatrizoate
Developmental Milestones of Iodinated Contrast Media in Research
The journey of iodinated contrast media began over a century ago, marked by a continuous quest for improved image quality and better patient tolerance. The initial breakthrough was the use of iodinated oil, Lipiodol, in 1921, which demonstrated the feasibility of opacifying closed body structures. jcpres.comjcpres.com This was followed by the development of water-soluble agents. In 1929, Uroselectan A®, a water-soluble iodinated organic compound, was introduced, paving the way for urographic and angiographic applications. jcpres.com
A significant leap occurred in the 1950s with the synthesis of tri-iodinated compounds derived from triiodobenzoic acid. jcpres.com The first of these to be introduced clinically was sodium acetrizoate in 1952. mpijournal.org However, it was the marketing of diatrizoate in 1953 that represented a radical and pivotal change in the field. jcpres.comjcpres.com Diatrizoate and its derivatives, classified as high-osmolar contrast media (HOCM), became the standard for intravascular examinations for many years. mpijournal.orgbeilupharma.com This generation of contrast agents offered superior imaging capabilities compared to their mono- and di-iodinated predecessors. radiologykey.com
The subsequent major evolution in the late 1970s was driven by the research of Almén, who postulated in 1969 that the high osmolality of ionic agents was responsible for many of their undesirable effects. radiologykey.com This led to the development of low-osmolar contrast media (LOCM), which included non-ionic monomers and ionic dimers, fundamentally shifting the direction of contrast media research. radiologykey.comajronline.org
| Year | Milestone | Significance in Research |
| 1921 | First use of Lipiodol®, an iodinated oil. jcpres.comjcpres.com | Demonstrated the principle of using iodinated agents for opacification of body cavities and vessels. jcpres.com |
| 1929 | Introduction of Uroselectan A®. jcpres.com | First water-soluble organic iodinated contrast agent, enabling urography. jcpres.com |
| 1952 | Clinical introduction of Sodium Acetrizoate. mpijournal.org | The first tri-iodinated contrast medium, offering improved imaging. mpijournal.org |
| 1953 | Marketing of Diatrizoate. jcpres.comjcpres.com | A radical change, establishing the era of high-osmolar tri-iodinated contrast agents. jcpres.com |
| 1969 | Almén's hypothesis on osmolality. radiologykey.com | Postulated that high osmolality was linked to adverse effects, sparking research into new agent classes. radiologykey.com |
| Late 1970s | Development of Low-Osmolar Contrast Media (LOCM). jcpres.com | A decisive advance leading to agents with improved tolerance profiles, shifting the research focus away from HOCM. jcpres.comradiologykey.com |
Translational Research History of this compound
Following the synthesis of diatrizoic acid, translational research focused on creating stable, effective, and usable formulations for clinical practice. Diatrizoate was approved for medical use in the United States in 1954 and was formulated as a salt to improve its solubility and stability in aqueous solutions. wikipedia.org The two primary salts used are sodium diatrizoate and meglumine (N-methylglucamine) diatrizoate. radiopaedia.org
Early research quickly established that these salts were effective for a wide range of radiological examinations. This compound, often in combination with its sodium counterpart, became a widely used high-osmolar contrast agent. radiopaedia.orgrsna.org A significant area of translational research involved comparative studies to understand the specific properties of different salts. For instance, early investigations compared the effects of the sodium and meglumine salts of diatrizoate, iothalamate, and metrizoate. rsna.org This research was crucial for determining the relative characteristics of these agents when used in specific applications like angiography. rsna.org
The chemical structure of diatrizoate is based on a tri-iodinated benzoic acid ring, which provides the radiopacity necessary for imaging. radiologykey.com The addition of the meglumine cation was a key part of its formulation for intravascular use. rsna.org The compound's high osmolality, approximately five to seven times that of plasma, is a direct consequence of its ionic nature, where each tri-iodinated anion is paired with a cation (meglumine or sodium) in solution. beilupharma.com This high osmolality itself became a major topic of research, as it was found to be a primary contributor to the agent's physiological effects. radiologykey.com
| Compound | Chemical Name | Key Research Finding |
| This compound | (2R,3R,4R,5S)-6-(methylammonium)hexane-1,2,3,4,5-pentol 3,5-diacetamido-2,4,6-triiodobenzoate. cambridge.org | The meglumine salt of diatrizoic acid, often used in combination with the sodium salt for various radiological procedures. radiopaedia.orgrsna.org |
| Sodium Diatrizoate | Monosodium 3,5-diacetamido-2,4,6-triiodobenzoate. fda.gov | The sodium salt of diatrizoic acid; early research compared its properties and toxicity to the meglumine salt. rsna.org |
| Diatrizoic Acid | 3,5-Bis(acetylamino)-2,4,6-triiodobenzoic acid. radiopaedia.org | The core molecule, a tri-iodinated benzoic acid derivative, that provides radiopacity. radiologykey.com |
Shifts in Research Focus for this compound over Time
The research focus for this compound has undergone significant shifts since its introduction. Initially, research centered on its efficacy and application as a primary diagnostic tool for angiography and urography.
The first major shift occurred with the advent of low-osmolar contrast media (LOCM) in the 1970s and 1980s. jcpres.comradiologykey.com Research during this period heavily focused on comparing the performance and tolerance of HOCM like this compound with the newer LOCM. ajronline.org This wave of research, driven by the goal of reducing the physiological impact of contrast agents, gradually led to the preferential use of LOCM for many intravascular applications, particularly in at-risk patients. ajronline.org
In more recent years, the research trajectory for this compound has moved away from general intravascular use and toward more specialized diagnostic and even therapeutic applications. Current studies are exploring its utility in novel contexts, reflecting a significant evolution from its original purpose.
Recent Research Trajectories:
Therapeutic Applications: There is a growing body of research investigating the therapeutic effects of this compound (often under the brand name Gastrografin). Studies have explored its prokinetic effects and its role in the management of adhesive small bowel obstruction, where its high osmolality is leveraged to draw fluid into the bowel lumen and relieve obstruction. tandfonline.comnih.gov
Novel Formulations: Research has been conducted on creating new delivery systems, such as diatrizoate meglumine-loaded chitosan (B1678972) microspheres, with the aim of developing materials with sustained-release properties for potential use in ultrasonic imaging. scispace.com
Specialized Diagnostic Imaging: The compound is being investigated as a potential contrast-enhancing agent to improve the accuracy of detecting cracked teeth on cone-beam CT (CBCT) images, an application far removed from its traditional use. nih.gov
Screening Protocols: Clinical trials have assessed the use of oral this compound in screening for esophageal fistulas during radiotherapy for esophageal cancer, utilizing its water-soluble nature as a key advantage over barium in cases of suspected perforation. nih.gov
This evolution demonstrates a shift from broad application to niche roles, where the specific chemical and physical properties of this compound are harnessed for new research questions and clinical problems.
| Time Period | Primary Research Focus | Research Examples |
| 1950s - 1970s | Efficacy and Application | Establishing use in angiography and urography; comparative studies of sodium vs. meglumine salts. rsna.org |
| 1970s - 1990s | Comparison with Newer Agents | Extensive studies comparing HOCM (diatrizoate) with the newly developed LOCM. ajronline.org |
| 2000s - Present | Niche Diagnostic and Therapeutic Uses | Management of small bowel obstruction nih.gov; prokinetic effects in constipation models tandfonline.com; enhancement of CBCT for dental imaging nih.gov; development of microsphere formulations. scispace.com |
Clinical Research Applications and Specialized Diagnostic Modalities
Gastrointestinal System Research Applications
The utility of meglumine (B1676163) diatrizoate in gastrointestinal imaging is well-established, and its application extends to research investigating complex gastrointestinal conditions.
Intestinal obstruction and constipation are frequent complications in patients with advanced cancers. nih.govresearchgate.net Research has been conducted to evaluate the efficacy and usage patterns of meglumine diatrizoate in managing these conditions.
A retrospective audit of patients with advanced neoplasms who were administered this compound for intestinal obstruction or constipation revealed key insights into its clinical application in this population. The study included 71 patients, with the most common primary diagnoses being ovarian or primary peritoneal neoplasms. nih.govresearchgate.net In this cohort, this compound was predominantly used for intestinal obstruction. nih.govresearchgate.net Follow-up imaging between 4 and 24 hours after administration showed the presence of the contrast agent in the large intestine in 75% of the imaged patients. nih.govresearchgate.net Notably, the intestinal obstruction or constipation resolved in 90% of patients following the administration of this compound. nih.govresearchgate.net
Further case reports have also highlighted the potential effectiveness of a solution containing this compound and diatrizoate sodium in treating malignant bowel obstruction in terminal-stage ovarian cancer patients who had not responded to other treatments. researchgate.net In some studies, the use of such a solution was found to significantly reduce the necessity for surgical intervention. researchgate.net
Clinical Audit of this compound for Intestinal Obstruction in Advanced Neoplasms
| Parameter | Finding |
|---|---|
| Total Patients in Audit | 71 |
| Most Common Diagnoses | Ovarian or Primary Peritoneal Neoplasms (33.8%) |
| Primary Use | Intestinal Obstruction (59.2%) |
| Contrast in Large Intestine (4-24h post-dose) | 75% of imaged patients |
| Resolution of Obstruction/Constipation | 90% of patients |
Beyond its diagnostic imaging capabilities, this compound has been investigated for its potential prokinetic effects, which are its ability to enhance gastrointestinal motility. Studies have explored its mechanism of action in stimulating gut movement.
In a zebrafish model of opioid-induced constipation, this compound demonstrated effective prokinetic activity by promoting bowel movements. nih.govnih.govcolab.wsresearchgate.net The research indicated that this prokinetic effect is associated with an increased expression of markers for the interstitial cells of Cajal (ICC). nih.govnih.govcolab.wsresearchgate.net ICC are often referred to as the "pacemaker" cells of the gastrointestinal tract, playing a crucial role in regulating gut motility. The study found that while the expression of the kit gene and c-kit protein was suppressed in the constipation model, their levels were restored following the administration of this compound. nih.gov These findings suggest that this compound may promote gastrointestinal motility by influencing the expression of ICC markers. nih.gov
The use of contrast agents is critical in the advanced imaging of suspected gastrointestinal perforations and structural abnormalities. Computed tomography (CT) is a primary modality for detecting the presence, location, and cause of such perforations. nih.govnih.gov
While not exclusively focused on this compound, research into the CT findings of gastrointestinal perforations provides a framework for how this and other contrast agents are utilized in these critical diagnostic scenarios to identify structural anomalies.
Vascular System Research Applications
In the realm of vascular imaging, this compound has been a subject of research, particularly in angiographic studies and the investigation of its hemodynamic effects during administration.
Angiography, the imaging of blood vessels, frequently employs contrast agents to delineate the vascular anatomy. Research has compared the performance of this compound with other contrast media.
In a double-blind, randomized study involving children undergoing cardiac catheterization, the efficacy and safety of this compound were compared to the nonionic contrast agent iohexol (B1672079). nih.gov The study found that the quality of the imaging produced by both agents was comparable. nih.gov However, there was significantly more patient movement associated with the administration of this compound. nih.gov
The administration of contrast agents can induce hemodynamic changes, and research has focused on quantifying these effects.
In a prospective study comparing the high-osmolar contrast agent this compound with the low-osmolar agent ioxaglate during left ventriculography, significant differences in hemodynamic responses were observed. nih.gov this compound led to a more pronounced decrease in systemic vascular resistance and a greater increase in cardiac output and left ventricular ejection fraction compared to ioxaglate. nih.gov It also resulted in a more significant increase in left ventricular end-diastolic pressure. nih.gov
Similarly, the comparative study in children undergoing cardiac catheterization found that this compound produced more significant hemodynamic alterations than iohexol. nih.gov These alterations included changes in systemic systolic blood pressure and systemic ventricular end-diastolic pressure. nih.gov Furthermore, this compound was associated with greater changes in heart rate and a more significant effect on the QT interval of the electrocardiogram. nih.gov Another study also concluded that iohexol produced a lesser degree of systemic hypotension after coronary angiography and left ventriculography when compared to this compound. nih.gov
Hemodynamic Effects: this compound vs. Ioxaglate
| Hemodynamic Parameter | Effect of this compound | Effect of Ioxaglate |
|---|---|---|
| Systemic Pressures | Greater Decrease | Lesser Decrease |
| Left Ventricular End-Diastolic Pressure | Greater Increase | Lesser Increase |
| Systemic Vascular Resistance | Decreased | Less pronounced effect |
| Cardiac Output | Increased | Less pronounced effect |
| Left Ventricular Ejection Fraction | Increased | Less pronounced effect |
Left Ventricular Function Research during Ventriculography
This compound has been extensively utilized in cardiac research, particularly in studies involving left ventriculography to assess the function of the left ventricle. wikipedia.org Research in this area has often focused on the hemodynamic effects of this high-osmolar contrast medium and its impact on diastolic function.
In a prospective study comparing the high-osmolar agent, this compound, with a low-osmolar contrast medium, ioxaglate, significant differences in hemodynamic responses were observed. nih.gov The research found that this compound led to a more pronounced decrease in systemic vascular resistance and a greater increase in cardiac output and left ventricular ejection fraction compared to ioxaglate. nih.gov However, it also simultaneously increased left ventricular end-diastolic volume and pressure. nih.gov
Further investigation into diastolic function revealed that this compound significantly alters diastolic filling patterns when compared to low-osmolar agents. nih.gov Another study comparing this compound to the nonionic contrast medium iohexol in children undergoing cardiac catheterization found that this compound produced more significant hemodynamic alterations in systemic systolic blood pressure and left ventricular end-diastolic pressure. nih.gov
Research has also explored different imaging techniques to minimize the dose of this compound and its associated hemodynamic effects. One study evaluated the use of intravenous digital subtraction angiography (IVDSA-LVG) for left ventriculography. nih.gov It was determined that while smaller doses could provide fair opacification of the left ventricle, larger volumes were necessary to accurately calculate ventricular volume and ejection fraction. nih.gov A good correlation was found between IVDSA-LVG and conventional direct left ventriculography in determining ejection fraction and assessing regional wall motion. nih.gov
| Hemodynamic Parameter | Effect of this compound nih.gov |
| Systemic Vascular Resistance | Decreased |
| Cardiac Output | Increased |
| Left Ventricular Ejection Fraction | Increased |
| Left Ventricular End-Diastolic Volume | Increased |
| Left Ventricular End-Diastolic Pressure | Increased |
Urogenital System Research Applications
Urographic Research Techniques and Findings
In the field of urology, this compound has been a subject of research in intravenous urography to understand its physiological effects. Studies have been conducted to assess the changes in serum electrolytes and proteins following its administration.
A prospective study involving adults undergoing IV urography with a formulation of diatrizoate meglumine and sodium found statistically significant, though transient, changes in several serum components. nih.gov The research documented decreases in serum sodium, chloride, potassium, calcium, bicarbonate, phosphate, total proteins, and albumin at 5 minutes post-injection. nih.gov These changes are largely attributed to hemodilution, as the hyperosmolar contrast medium draws fluid from the extravascular to the intravascular compartment. nih.gov However, the study also suggested that alterations in potassium and calcium might go beyond simple hemodilution, which could be clinically relevant in patients with pre-existing electrolyte imbalances. nih.gov
| Serum Component | Mean Percentage Change at 5 min Post-Injection nih.gov |
| Sodium | -2% |
| Chloride | -2% |
| Potassium | -9% |
| Calcium | -13% |
| Bicarbonate | -9% |
| Phosphate | -10% |
| Proteins | -15% |
| Serum Osmolality | +3% |
Retrograde Pyelography Research Protocols
Retrograde pyelography is an imaging technique that utilizes a contrast agent, such as this compound, to visualize the ureters and the collecting system of the kidneys. medscape.com The procedure is typically performed during a cystoscopy, where a catheter is inserted through the urethra into the bladder and then into a ureter. urologyhealth.orghopkinsmedicine.org The contrast medium is then injected directly into the ureter in a "retrograde" fashion, meaning against the normal flow of urine. medscape.com
Research protocols for retrograde pyelography often focus on optimizing image quality while ensuring patient safety. Model experiments have been conducted to simulate the injection rate and pressure during the procedure. nih.gov These studies have concluded that to keep the pressure within a physiologic range, the contrast medium should be injected slowly, have a low viscosity, and be allowed to leak back around the ureteral catheter into the bladder. nih.gov For research and clinical purposes, the contrast is often diluted, sometimes to 50%, with sterile water to ensure that subtle filling defects within the ureter or kidney are not obscured. medscape.com
Experimental research has also explored the development of new contrast materials for this procedure. One study involved preparing and testing an antiseptic contrast material composed of sodium diatrizoate-meglumine diatrizoate and a PVP-iodine solution for retrograde cystography. nih.gov This formulation demonstrated satisfactory radiological features and bactericidal action in vitro and in animal models, suggesting a potential to reduce septic complications. nih.gov
Other Systemic and Organ-Specific Research Applications
Cholangiography Research
This compound is utilized in intraoperative cholangiography (IOC) to delineate the biliary tract anatomy, identify bile leaks, and confirm the integrity of anastomoses during hepato-biliary surgeries. nih.gov Research in this area aims to assess the utility and effectiveness of this technique in improving surgical outcomes.
A descriptive cross-sectional study involving patients undergoing major hepatectomy and complex bilio-enteric bypass surgery investigated the role of IOC with this compound. nih.gov In this research protocol, the contrast medium was instilled directly into the biliary tract, and images were taken using a C-arm to visualize the biliary tree. nih.gov The study found that IOC was effective in identifying intraoperative bile leaks, which were then addressed during the surgery, and in ensuring no anastomotic leaks were present at the time of the procedure. nih.gov This research highlights the application of this compound in intraoperative decision-making to potentially reduce postoperative complications like bile leakage. nih.gov
Hysterosalpingography Research
In gynecological research, this compound, as a water-soluble contrast medium, is used in hysterosalpingography (HSG) to evaluate the uterine cavity and fallopian tubes. A significant area of research has been the comparison of water-soluble media with oil-soluble contrast media (OSCM) regarding diagnostic quality and potential therapeutic effects on fertility.
A prospective randomized study compared diatrizoate meglumine with other water-soluble agents and an oil-soluble medium. nih.gov The findings indicated that while all contrast media provided acceptable diagnostic image quality of the fallopian tubes and peritoneal spill, the visualization of the uterine cavity and ampullary rugae was significantly better with the water-soluble media. nih.gov
Another large, prospective, multisite randomized trial was conducted to evaluate the influence of the contrast material used in HSG on subsequent reproductive success. nih.gov Women were assigned to receive either a water-soluble contrast material (WSCM) like this compound, an oil-soluble one, or both. The research found no statistically significant differences in the rates of live births among the groups, regardless of the cause of infertility. nih.gov This study concluded that there is no evidence to suggest that the choice of contrast material in HSG affects the rate of term pregnancy. nih.gov
| HSG Study Outcome | Water-Soluble Contrast (this compound) | Oil-Soluble Contrast |
| Diagnostic Quality nih.gov | ||
| Uterine Cavity Visualization | Significantly Better | Less Clear |
| Ampullary Rugae Visualization | Significantly Better | Less Clear |
| Reproductive Outcome nih.gov | ||
| Rate of Live Births | 20.4% | 19.4% |
Computed Tomography (CT) Enhancement Studies
This compound has been a subject of clinical research in computed tomography (CT) to assess its efficacy in enhancing the visualization of various anatomical structures and pathologies. Studies have focused on its performance in body imaging, including the abdomen and pelvis, as well as in specialized applications such as the diagnosis of intestinal obstruction and brain imaging. Research has often involved comparative analyses with other contrast agents to determine relative image quality and diagnostic utility.
Detailed Research Findings
Clinical investigations into the CT enhancement properties of this compound have yielded varied results depending on the application and the comparator agent. In a prospective, randomized study involving 600 patients undergoing dynamic contrast-enhanced body CT, this compound 60% was compared with iohexol 300. The study found that 62% of the 298 patients who received this compound achieved optimal enhancement nih.gov. When considering both optimal and adequate enhancement, diagnostic-quality studies were achieved in the vast majority of patients receiving this compound nih.gov.
Another area of extensive research is the use of this compound as an oral contrast agent for abdominopelvic CT. In a prospective, randomized trial with 100 patients, meglumine sodium diatrizoate was compared to iohexol 350 for bowel opacification. The study reported no statistically significant difference in the extent or degree of opacification for most of the bowel segments between the two agents nih.gov. However, for the opacification of the ileum, iohexol was found to be better nih.gov.
The utility of this compound in the specific diagnostic challenge of intestinal obstruction has also been investigated. A retrospective analysis compared abdominal multi-slice CT (MSCT) scans alone with the combined use of this compound gastrointestinal angiography and MSCT in 60 patients. The study found that the coincidence rate of preoperative imaging for identifying the obstruction site was significantly higher in the group that received this compound.
In the context of brain imaging, a study involving 55 patients with brain lesions compared a standard dose of this compound with a higher dose. The findings suggested that the higher dose led to the detection of a greater number of metastases in some patients, and in a few cases, the primary tumor or metastases were only visible with the higher dose nih.gov.
Table 1: Comparison of Optimal Enhancement in Body CT
| Contrast Agent | Number of Patients | Percentage with Optimal Enhancement |
| This compound 60% | 298 | 62% |
| Iohexol 300 | 302 | 71% |
Data from a prospective, randomized study comparing image quality in dynamic contrast-enhanced body CT. nih.gov
Table 2: Coincidence Rate of Obstruction Site in Intestinal Obstruction Diagnosis
| Diagnostic Method | Number of Patients | Coincidence Rate of Preoperative Imageological Examination for Obstruction Site |
| Abdominal MSCT Scan Only | 33 | 69.7% |
| This compound Gastrointestinal Angiography and MSCT | 17 | 94.1% |
Data from a retrospective analysis on the diagnosis and treatment of intestinal obstruction.
Table 3: Hepatic CT Contrast Enhancement in an Animal Model
| Infusion Time (at highest dose) | Relative Contrast Enhancement |
| 30 seconds | Highest |
| 1 minute | High |
| 2 minutes | Moderate |
| 4 minutes | Lower |
Findings from a study on anesthetized, paralyzed, and artificially ventilated rabbits, demonstrating that the most rapid infusion produced the highest enhancement.
Comparative Research with Alternative Contrast Media
High Osmolar versus Low Osmolar Contrast Media Comparisons
The primary distinction between meglumine (B1676163) diatrizoate and more modern agents lies in their osmolality. High-osmolar contrast media (HOCM) like meglumine diatrizoate have an osmolality significantly higher than that of human serum, while low-osmolar contrast media (LOCM) have an osmolality closer to physiological levels. radiopaedia.org This difference in physicochemical properties leads to varied physiological responses.
In a prospective study comparing the high-osmolar agent diatrizoate with the low-osmolar agent ioxaglate during left ventriculography, significant differences in diastolic function were observed. nih.gov The study indicated that high-osmolar agents cause more pronounced alterations in diastolic filling patterns. nih.gov Similarly, research comparing this compound with the non-ionic, low-osmolar agent iohexol (B1672079) has shown that patients often experience significantly less discomfort with the latter. nih.gov
In the context of urography, a study comparing iohexol with sodium/meglumine diatrizoate found a significantly higher incidence of pyelotubular opacification with the low-osmolar agent, iohexol. nih.gov However, for oral contrast in abdominal-pelvic CT scans, while patients showed a statistically significant taste preference for the dilute low-osmolar agent iohexol over diatrizoate sodium, there was no significant difference in the quality of bowel opacification. ajronline.org
| Parameter | This compound (High-Osmolar) | Low-Osmolar Contrast Media (e.g., Iohexol, Ioxaglate) | Reference |
|---|---|---|---|
| Patient Comfort | More commonly associated with discomfort and sensations of pain and heat. | Significantly less patient discomfort reported. | nih.govnih.gov |
| Diastolic Function | Causes significant alteration of diastolic filling patterns. | Fewer alterations to diastolic function compared to HOCM. | nih.gov |
| Urography Imaging | Lower incidence of pyelotubular opacification. | Higher incidence of pyelotubular opacification (with Iohexol). | nih.gov |
| Oral Taste Preference | Less preferred by patients. | Statistically significant taste preference (for Iohexol). | ajronline.org |
| Bowel Opacification (Oral Use) | Comparable to LOCM. | No significant difference compared to HOCM. | ajronline.org |
Comparative Hemodynamic and Electrophysiological Impact Studies
The hyperosmolality of this compound is directly linked to more significant hemodynamic and electrophysiological disturbances compared to low-osmolar agents.
In cardiac catheterization studies, meglumine sodium diatrizoate has been shown to cause more profound and longer-lasting systemic hypotension than the non-ionic agent iohexol. nih.gov Furthermore, diatrizoate produced marked QT interval prolongation and changes in T-wave amplitude, effects that were not observed with iohexol. nih.gov Another study reinforced these findings, showing that diatrizoate decreased systemic vascular resistance and increased cardiac output and left ventricular end-diastolic volume more than the low-osmolar agent ioxaglate. nih.gov The increase in left ventricular end-diastolic pressure was also significantly greater with diatrizoate. nih.gov
Animal studies have also delved into the myocardial effects, revealing that diatrizoate can cause a significant depletion in ATP stores within the myocardium when compared to iohexol, suggesting a greater metabolic impact on the heart muscle. researchgate.net
| Hemodynamic/Electrophysiological Parameter | This compound | Low-Osmolar Contrast Media (e.g., Iohexol, Ioxaglate) | Reference |
|---|---|---|---|
| Systemic Blood Pressure | Greater and more prolonged decrease (hypotension). | Less profound and shorter-lasting hypotension. | nih.govnih.gov |
| Left Ventricular End-Diastolic Pressure | Significantly greater increase. | Significantly smaller increase. | nih.gov |
| QT Interval | Marked prolongation. | Significantly less effect or no change. | nih.govnih.gov |
| Heart Rate | Changes in heart rate noted. | Less alteration in heart rate. | nih.govnih.gov |
| Myocardial ATP Stores | Caused significant depletion in animal models. | No significant depletion observed (Iohexol). | researchgate.net |
Efficacy and Safety Profile Comparisons in Specific Research Cohorts
Comparative studies across different patient populations have consistently highlighted the superior tolerability of low-osmolar contrast media over this compound.
Pediatric Cohort: In a double-blind, randomized study of children undergoing cardiac catheterization, the non-ionic agent iohexol produced significantly less hemodynamic alteration in systemic systolic blood pressure and systemic ventricular end-diastolic pressure compared to this compound. nih.govscispace.com The image quality was comparable between the two agents, but significantly more patient mobility, likely due to discomfort, was associated with diatrizoate. nih.govscispace.com
Cerebral Angiography: A double-blind investigation comparing meglumine-Na diatrizoate with iohexol for cerebral angiography found that patients receiving iohexol experienced significantly less discomfort. nih.gov Patients who received diatrizoate commonly showed transient episodes of hypertension, whereas those who received iohexol had either no change or transient hypotension. nih.gov
Peripheral Arteriography: In a study of patients undergoing aortofemoral arteriography for arteriosclerotic occlusive disease, the non-ionic agent iopamidol (B1672082) was found to be safe and caused significantly less patient discomfort, including feelings of pain and heat, compared to this compound. nih.govrsna.org
Advanced Neoplasms: In a different clinical context, a retrospective audit examined the use of diatrizoate meglumine for intestinal obstruction or constipation in patients with advanced neoplasms. nih.gov The study found that the agent was well-tolerated and potentially effective in resolving these conditions in this specific, high-risk cohort. nih.gov
Contrast Media Selection Criteria in Advanced Diagnostic Research
The selection of a contrast agent for diagnostic research and clinical procedures is based on a balance of efficacy, safety, and the specific requirements of the imaging modality and patient population. The extensive body of comparative research has led to specific criteria guiding these choices.
The primary driver for the development and adoption of low-osmolar and iso-osmolar agents was the higher incidence of adverse reactions associated with high-osmolar agents like this compound. nih.gov These reactions are often linked to the chemotoxicity resulting from high osmolality. nih.gov
Selection criteria often depend on the specific vascular bed being imaged:
Cerebral Angiography: Meglumine salts of diatrizoic acid are considered less toxic in the cerebral circulation than sodium salts, making them a recommended choice for these procedures when an ionic agent is used. nih.gov
Coronary Angiography: For coronary procedures, combined meglumine and sodium formulations of diatrizoate are often recommended. This is because they consist predominantly of the less cardiotoxic meglumine salt while containing a minimal amount of sodium, which is believed to help prevent ventricular fibrillation. nih.gov
In modern advanced diagnostic research, particularly for intravascular applications, low-osmolar non-ionic agents are generally preferred due to their improved safety and tolerability profile. radiopaedia.org However, high-osmolar agents like this compound remain in use for specific applications, such as gastrointestinal imaging, where their properties can be advantageous and systemic absorption is minimal. radiopaedia.orgbracco.com The choice between different imaging modalities, such as Magnetic Resonance Angiography (MRA) versus Digital Subtraction Angiography (DSA), also influences contrast agent selection, with DSA remaining the gold standard for spatial resolution in many vascular applications. semanticscholar.org
Preclinical and Translational Research Models
In Vivo Animal Models for Pharmacological and Physiological Studies
The zebrafish (Danio rerio) has emerged as a valuable vertebrate model for studying gastrointestinal (GI) motility due to its genetic similarity to humans and the transparency of its larvae, which allows for non-invasive, real-time observation of intestinal processes. nih.gov
Recent research has utilized a loperamide-induced constipation model in zebrafish to investigate the prokinetic effects of meglumine (B1676163) diatrizoate. frontiersin.org In these studies, intestinal transit is monitored by tracking fluorescence through the GI tract. Findings demonstrated that meglumine diatrizoate effectively promoted bowel movements in this opioid-induced constipation model. nih.govnih.gov The mechanism behind this prokinetic effect was linked to an increased expression of markers for the interstitial cells of Cajal (ICC), which are key regulators of gut motility. nih.govfrontiersin.org Specifically, the administration of this compound restored the suppressed levels of c-kit protein and kit gene mRNA, which are crucial for ICC function. nih.gov This zebrafish model serves as a promising tool for evaluating novel therapies for constipation. frontiersin.orgnih.gov
Interactive Table: Zebrafish Model Research Findings You can filter and sort the data by clicking on the headers.
| Model System | Condition Studied | Key Finding | Mechanism of Action | Reference |
|---|---|---|---|---|
| Zebrafish (Danio rerio) Larvae | Opioid-Induced Constipation | This compound exhibits prokinetic effects, promoting intestinal transit. | Increased expression of Interstitial Cells of Cajal (ICC) markers. | nih.gov, nih.gov, frontiersin.org |
While comprehensive data from mammalian models are specific, certain systemic effects and distribution patterns have been noted. Acute toxicity studies in mice have been conducted to determine the LD50 (lethal dose, 50%) of diatrizoate salts.
Distribution studies in humans, a mammalian model, show that this compound does not accumulate in normal brain tissue, indicating its inability to cross the blood-brain barrier. However, in cases where the blood-brain barrier is compromised, such as in malignant brain tumors, the compound can accumulate within the interstitial tumor tissue. Furthermore, diatrizoate salts have been observed to cross the placental barrier in humans through simple diffusion, appearing to enter fetal tissue passively.
In Vitro Cellular and Tissue-Based Research Systems
Based on the available research, specific in vitro cellular or tissue-based research systems dedicated to studying the direct effects of this compound have not been detailed. Such systems would typically involve cell cultures or isolated tissue preparations to investigate cellular mechanisms, toxicity, or transport kinetics outside of a whole organism.
Ex Vivo Studies for Organ-Specific Effects
Ex vivo organ perfusion is an established research technique that allows for the study of organs in a simulated in vivo environment, outside the body. researchgate.netfrontierspartnerships.org This platform is used for investigating organ physiology and conducting preclinical trials. researchgate.net However, specific ex vivo studies focusing on the organ-specific effects of this compound are not prominently described in the existing scientific literature. Such studies could, for example, involve perfusing an isolated kidney or liver with a solution containing this compound to directly assess its effects on organ function and histology.
Research Methodologies, Study Designs, and Data Analysis
Retrospective Cohort Studies and Audit Methodologies
Retrospective studies are a cornerstone for understanding the real-world application and outcomes of meglumine (B1676163) diatrizoate. These studies analyze existing patient data to identify trends, associations, and effectiveness in specific clinical scenarios.
One common approach is the retrospective chart review or audit. For instance, a retrospective audit was conducted to assess the usage and effectiveness of diatrizoate meglumine for intestinal obstruction and constipation in 71 patients with advanced neoplasms. nih.gov This methodology involves a systematic review of patient charts against predefined criteria. Key data points included patient diagnoses, the clinical indication for administration, and the resolution of the obstruction or constipation. nih.gov The findings from this type of study can provide valuable insights into clinical practice patterns and patient outcomes. For example, the audit revealed that intestinal obstruction or constipation resolved in 90% of the patients after receiving the contrast agent. nih.gov
Table 1: Findings from a Retrospective Audit of Meglumine Diatrizoate Use
| Patient Cohort | Primary Indication for Use | Resolution Rate | Follow-up Imaging (4-24h post-dose) | Contrast in Large Intestine (on imaging) |
|---|---|---|---|---|
| 71 patients with advanced neoplasms | Intestinal Obstruction (59.2%) | 90% | 45% of patients | 75% of images |
This table summarizes findings from a retrospective chart review on the use of this compound in patients with advanced neoplasms, demonstrating the utility of audit methodologies in evaluating clinical outcomes. nih.gov
Prospective, Randomized, Controlled Trial Designs in Contrast Media Research
Prospective, randomized, controlled trials (RCTs) are considered the gold standard for establishing the efficacy of medical interventions, including contrast agents like this compound. In these studies, participants are randomly assigned to receive either the investigational agent or a control (which could be another contrast agent or a placebo), and outcomes are measured moving forward in time.
An example of this design is a prospective, randomized trial that compared the efficacy and patient tolerance of iohexol (B1672079) with meglumine sodium diatrizoate as an oral contrast agent for abdominopelvic computed tomography (CT). nih.gov In this study, 100 patients were randomly assigned to one of the two agents. nih.gov The images were then evaluated in a blinded fashion by radiologists who scored the extent and density of bowel opacification. nih.gov Such a design minimizes bias and allows for a direct comparison of the agents' performance. The results showed no statistically significant difference in the degree of opacification for most of the bowel, though opacification of the ileum was better with iohexol. nih.gov
Another prospective randomized comparison evaluated meglumine and sodium diatrizoate for preoperative mechanical bowel preparation against Ringer's solution in 58 patients undergoing elective colorectal operations. nih.gov The main outcome measures were tolerability, quality of cleansing, and complications. nih.gov The study found that this compound provided equally good cleansing results as whole gut irrigation but was better tolerated by patients. nih.gov
Observational Studies and Registry-Based Research
Beyond RCTs, large-scale observational studies play a crucial role in monitoring the use and outcomes of contrast media in broader populations. These studies observe patients in their natural course of treatment without assigning a specific intervention. A large retrospective review of over 248,000 CT scans was conducted to compare hypersensitivity reactions among different iodinated contrast media (ICMs). mdpi.comresearchgate.net While not focused solely on this compound, this type of large-scale observational study design is vital for post-marketing surveillance and understanding the comparative profiles of different agents used in routine clinical practice. mdpi.comresearchgate.net
Registry-based research, which involves collecting standardized information about a group of patients who share a condition or experience, is another powerful observational tool. While specific large-scale registries for this compound usage are not prominently documented in the provided search results, the methodology is applicable. Such registries could systematically collect data on indications, diagnostic efficacy, and outcomes, providing a rich resource for long-term evaluation and identifying rare events that might not be apparent in smaller clinical trials.
Quantitative and Qualitative Research Approaches
Research on this compound is predominantly quantitative. This approach involves the measurement of objective, numerical data. Examples include:
Imaging Efficacy: Measuring the degree of bowel opacification on CT scans using scoring systems or attenuation value measurements (in Hounsfield units). nih.gov
Clinical Outcomes: Quantifying the rate of resolution of medical conditions like intestinal obstruction (e.g., 90% resolution). nih.gov
Physiological Parameters: Recording hemodynamic changes such as systemic blood pressure and left ventricular end-diastolic pressure following administration. researchgate.net
Statistical Methodologies for Efficacy and Outcome Assessment
The assessment of this compound's efficacy relies on a variety of statistical methods to analyze the data collected from clinical studies.
Descriptive Statistics: This is the most fundamental approach, used to summarize data. It includes measures like the median (e.g., median dose used) and range, as well as percentages to describe frequencies of outcomes (e.g., percentage of patients with resolved obstruction). nih.gov
Development and Validation of Disease Models for Contrast Media Research
Preclinical research utilizes various models to investigate the properties and effects of this compound before and during clinical use. These models can be categorized as in-vivo (within a living organism) or in-vitro (in a controlled laboratory environment).
In-Vivo Models: Animal models are essential for studying biological effects. A zebrafish model of opioid-induced constipation was developed to evaluate the prokinetic (motility-enhancing) effects of diatrizoate meglumine. brjac.com.br This model allows for direct observation of intestinal transit. brjac.com.br Other animal studies, such as those in healthy rabbits, have been used to determine appropriate radiographic timings and to visualize the gastrointestinal tract. nih.gov Furthermore, teratology studies in animals are conducted to assess potential effects on fetal development, and lethal dose (LD50) values have been determined in mice. nih.gov
In-Vitro Models: These models use isolated tissues or cells to study specific mechanisms. For instance, the anticoagulant properties of diatrizoate were investigated in an in-vitro study by incubating the contrast medium with human arterial blood in a syringe and measuring effects on clotting time and partial thromboplastin (B12709170) time. rxlist.com
These disease and biological models are crucial for understanding the pharmacological profile of this compound and for guiding its safe and effective use in clinical practice.
Ethical Considerations in Research Involving Contrast Agents
Patient Consent and Research Participant Protection in Clinical Trials
Informed consent is a cornerstone of ethical clinical research, ensuring that participants are fully aware of the potential risks and benefits of a study before agreeing to participate. researchgate.net The process is not merely a formality but a comprehensive dialogue between the researcher and the participant.
Key components of the informed consent process for clinical trials involving contrast agents include:
Full Disclosure of Information: Participants must be provided with detailed information about the procedure, including the purpose of the research, the type of contrast agent being used, and any potential discomforts or risks. aylohealth.com For instance, patients are informed that the contrast material is injected into a vein and while generally safe, carries slight risks such as injury to the vein, infection, or an allergic reaction. aylohealth.comrimirad.com
Understanding and Voluntariness: The information must be presented in a manner that is easily understood by the participant, who must then voluntarily agree to participate without any coercion. researchgate.net
Documentation of Consent: Written consent is a standard practice in medical research to document the patient's agreement to participate. researchgate.net This form acknowledges that the patient has read and understood the information provided and has had the opportunity to ask questions. aylohealth.com
Institutional Review Board (IRB) Oversight: All clinical research involving human subjects must be reviewed and approved by an Institutional Review Board (IRB). nih.gov The IRB is responsible for ensuring that the research is ethically sound and that the rights and welfare of the participants are protected. nih.gov
The historical context of research ethics, including landmark codes like the Nuremberg Code and the Declaration of Helsinki, has shaped the current stringent regulations for clinical trials. nih.govdntb.gov.ua These frameworks were developed in response to past unethical research practices to prevent future abuses. nih.gov
Table 1: Key Elements of Informed Consent in Contrast Agent Clinical Trials
| Element | Description |
| Disclosure | Providing complete information about the study, including its purpose, procedures, potential risks, and benefits. |
| Comprehension | Ensuring the participant understands the information provided. |
| Voluntariness | The participant's decision to enroll must be freely given, without coercion or undue influence. |
| Authorization | The participant provides explicit permission, typically in writing, to be included in the research. |
Animal Welfare and Ethical Oversight in Preclinical Studies
Preclinical studies are essential for evaluating the safety and efficacy of new contrast agents like meglumine (B1676163) diatrizoate before they can be tested in humans. These studies often involve the use of animal models, necessitating strict ethical oversight to ensure their welfare.
The guiding principles for the ethical use of animals in research are often referred to as the "3Rs":
Replacement: Using non-animal methods whenever possible.
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.
Refinement: Modifying experimental procedures to minimize animal pain, suffering, and distress. researchgate.net
Institutional Animal Care and Use Committees (IACUCs) are responsible for overseeing all aspects of animal research at an institution. researchgate.net Their duties include reviewing and approving research protocols, ensuring that the 3Rs are implemented, and monitoring the care and use of animals.
Preclinical studies on contrast agents may involve various animal models to assess factors such as toxicity and efficacy. For example, studies have been conducted on rabbits to evaluate the safety of intravenous iodinated contrast media. nih.gov Other research has utilized rodent models to study the potential for contrast-induced acute kidney injury. nih.gov All such studies must be approved by an ethics committee to ensure that the animals are treated humanely and that the research is scientifically justified. nih.govajronline.org
Table 2: The 3Rs in Preclinical Research of Contrast Agents
| Principle | Application in Contrast Agent Research |
| Replacement | Utilizing cell culture models to study the mechanisms of contrast-induced effects at a cellular level. |
| Reduction | Employing statistical methods to determine the smallest sample size of animals needed for a study to be scientifically robust. |
| Refinement | Using appropriate anesthesia and analgesia to minimize any potential pain or distress to the animals during procedures. |
Data Privacy and Confidentiality in Research Databases
The increasing use of digital platforms for storing and sharing medical images and patient data in research raises significant concerns about privacy and confidentiality. medicai.io Robust measures are necessary to protect sensitive patient information.
Key regulations and practices for protecting data in medical imaging research include:
Regulatory Compliance: Adherence to data protection regulations such as the Health Insurance Portability and Accountability Act (HIPAA) in the United States and the General Data Protection Regulation (GDPR) in the European Union is mandatory. graylight-imaging.comrcr.ac.uk These regulations set strict standards for the handling of protected health information (PHI). nih.gov
De-identification and Anonymization: To protect patient privacy, data used for research is often de-identified, meaning that personal identifiers are removed. nih.gov Anonymization goes a step further by ensuring that the data cannot be re-identified. rcr.ac.uk
Data Security Measures: A variety of security measures are employed to protect medical imaging data from unauthorized access, including:
Encryption: Encrypting data both when it is being transferred and when it is stored. graylight-imaging.com
Access Controls: Implementing strict access controls, such as multi-factor authentication, to limit access to authorized personnel. medicai.io
Secure Storage: Storing data in secure environments, such as cloud platforms or data centers that comply with security regulations. graylight-imaging.com
Patient Control Over Data: Patients have the right to decide how their health information is used and shared. radiologyinfo.org For research purposes, explicit patient consent may be required for the use of their de-identified data. nih.gov
Radiologists and researchers have a professional and legal obligation to maintain patient confidentiality. rcr.ac.uk This includes ensuring that any images used in publications are fully anonymized. rcr.ac.uk
Table 3: Data Protection Measures in Medical Imaging Research
| Measure | Description |
| HIPAA/GDPR Compliance | Adherence to legal frameworks governing the privacy and security of health information. |
| De-identification | Removal of personal identifiers from patient data to protect privacy. |
| Encryption | Encoding data to prevent unauthorized access. |
| Access Controls | Restricting access to data to authorized individuals. |
| Secure Data Storage | Utilizing physically and digitally secure locations for data storage. |
Emerging Research Areas and Future Directions
Advanced Imaging Modalities and Meglumine (B1676163) Diatrizoate Optimization
The utility of meglumine diatrizoate is being significantly enhanced by the advent of advanced imaging technologies. These new modalities allow for more precise and efficient use of existing contrast agents, often enabling a reduction in the required dose without compromising diagnostic accuracy.
Key areas of development include:
Dual-Energy and Spectral CT: Unlike conventional CT scanners that use a single x-ray beam, dual-energy CT (DECT) utilizes two separate energy spectra. nih.gov This technology can differentiate materials based on their atomic number, which is particularly useful for distinguishing iodinated contrast from other dense materials like calcium. nih.gov Spectral CT further refines this by providing more detailed energy-related information, enhancing the conspicuity of iodine. nih.gov For this compound, this means improved visualization even at lower concentrations, paving the way for reduced iodine load for the patient. healthcare-in-europe.com
Photon-Counting CT (PCCT): Representing a major leap in CT technology, PCCT detectors directly count the number of incoming x-ray photons and measure their energy levels. koreascience.kr This results in higher spatial resolution, reduced electronic noise, and superior material decomposition capabilities compared to conventional CT. Research indicates that PCCT significantly enhances the signal from iodine, facilitating substantial reductions in the volume of contrast media needed for procedures like CT angiography (CTA). healthcare-in-europe.com
Artificial Intelligence (AI) and Machine Learning: AI algorithms are being developed to optimize every stage of the contrast-enhanced imaging process. healthcare-in-europe.comfrontiersin.org AI can analyze patient data to personalize contrast protocols and predict the optimal dose. healthcare-in-europe.com Furthermore, AI-powered image reconstruction techniques, such as deep learning image reconstruction (DLIR), can improve the quality of images acquired with lower radiation and contrast doses, maintaining diagnostic value while enhancing patient safety. koreascience.kr
Table 1: Impact of Advanced Imaging Modalities on this compound Utilization
| Modality | Principle of Operation | Key Advantage for this compound Use | Potential Outcome |
|---|---|---|---|
| Dual-Energy CT (DECT) | Uses two X-ray energy spectra to differentiate materials. nih.gov | Improved iodine signal and material decomposition. nih.gov | Reduction in required contrast dose; improved lesion detection. |
| Photon-Counting CT (PCCT) | Directly detects individual X-ray photons and their energy. koreascience.kr | Enhanced detection of iodine, especially in small vessels. healthcare-in-europe.com | Significant reduction in contrast media volume needed for CTA. koreascience.kr |
| AI-Enhanced Imaging | Utilizes algorithms for protocol optimization and image reconstruction. frontiersin.org | Personalized contrast dosing and improved quality of low-dose images. koreascience.krnih.gov | Minimized contrast load and radiation exposure while maintaining diagnostic accuracy. koreascience.kr |
Exploration of Novel Therapeutic Applications Beyond Diagnostic Imaging
While this compound is exclusively a diagnostic agent, the broader class of iodinated contrast media (ICM) is the subject of exploratory research for therapeutic purposes. The inherent properties of these compounds, such as their high atomic number and ability to be localized, open avenues for potential therapeutic roles, although this research is still in its nascent stages.
One area of investigation involves leveraging the high iodine content of these molecules for radiosensitization in cancer therapy. The principle is that the high-Z element (iodine) can enhance the localized effect of radiation therapy by increasing the production of secondary electrons when irradiated. This could potentially increase the cytotoxic effect on tumor cells while sparing surrounding healthy tissue.
Additionally, research into nanoparticle formulations of iodinated compounds could pave the way for theranostic applications. nih.gov In such a system, the nanoparticle would not only act as a contrast agent for image-guided therapy but could also be loaded with a therapeutic drug. researchgate.net This would allow for simultaneous diagnosis, targeted drug delivery, and real-time monitoring of treatment response. While these applications have not been specifically realized for this compound, the foundational research provides a roadmap for how related compounds could be adapted for future therapeutic roles.
Personalized Medicine Approaches in Contrast Media Utilization Research
The "one-size-fits-all" approach to contrast media administration is being replaced by personalized strategies designed to tailor the imaging protocol to the individual patient. koreascience.kr This shift towards personalized medicine aims to maximize diagnostic efficacy while minimizing risks.
Current research in this area focuses on:
Weight-Based Dosing Protocols: Moving beyond semi-fixed protocols, research has demonstrated that individualizing the contrast media dose based on a patient's total body weight (TBW) or, more accurately, lean body weight (LBW), results in more uniform organ enhancement across different patients. koreascience.krmdpi.com The LBW-based strategy is particularly advantageous for reducing interpatient variability and lowering the total contrast volume, especially in obese patients, without sacrificing image quality. koreascience.kr
AI-Driven Personalization: Artificial intelligence and machine learning algorithms are being developed to integrate multiple patient-specific variables—such as age, weight, renal function, and medical history—to predict the optimal, individualized contrast dose. healthcare-in-europe.comfrontiersin.org This approach promises to enhance patient safety by identifying those at higher risk for adverse reactions and tailoring the protocol accordingly. frontiersin.org
Risk Stratification Models: A significant area of research is the development of more accurate models to predict the risk of contrast-induced acute kidney injury (CI-AKI). nih.gov By identifying high-risk patients before the procedure, clinicians can implement preventative strategies or choose alternative imaging modalities. This aligns with the broader goals of personalized medicine to provide the right intervention for the right patient. nih.gov
Development of Next-Generation Contrast Agents and Hybrids
While this compound remains a workhorse, extensive research is dedicated to developing the next generation of contrast agents with improved safety profiles and enhanced imaging capabilities.
Future agents are being designed to overcome the limitations of current iodinated media:
Heavy Element-Based Nanoparticles: To achieve better X-ray attenuation than iodine, researchers are exploring nanoparticles containing elements with a higher atomic number (high-Z). patsnap.com Bismuth and gold nanoparticles, for example, have shown promise in providing superior contrast at lower doses. patsnap.com These nanoparticles can also be engineered for targeted delivery to specific tissues, such as tumors. patsnap.com
Novel Iodine Formulations: Efforts are underway to create new formulations of iodinated compounds that optimize their biodistribution and concentration. patsnap.com This includes the development of polymeric nanoparticles that encapsulate existing iodinated molecules, which can prolong their circulation time in the bloodstream and potentially reduce renal toxicity. nih.gov
Hybrid and Multimodal Agents: The future of diagnostic imaging lies in combining the strengths of different modalities. Hybrid contrast agents are being developed to be visible on multiple imaging platforms, such as CT and MRI, or CT and photoacoustic imaging. patsnap.comdovepress.com For instance, gold nanoparticles can serve as a CT contrast agent while also being functionalized for other imaging or therapeutic purposes, creating a single agent for multiple applications. dovepress.com
Methodological Innovations in Studying Contrast Media Effects
The methods for studying the biological effects of contrast media are becoming more sophisticated, leading to a refined understanding of their impact and a re-evaluation of long-held assumptions.
Key methodological shifts include:
Re-evaluation of CI-AKI: Large-scale, propensity-matched studies have begun to challenge the true incidence and causality of contrast-induced acute kidney injury (CI-AKI). radiopaedia.orgajronline.org This research suggests that in many cases, acute kidney injury is coincidental rather than caused by the contrast media, a condition now often termed contrast-associated AKI (CA-AKI). radiopaedia.orgajronline.org These findings are leading to revised guidelines and a more nuanced approach to risk assessment.
Advanced Biomarker Discovery: Research is moving beyond serum creatinine as the sole indicator of kidney injury. The search for more sensitive and specific biomarkers of renal tubular damage is a priority. Such biomarkers could allow for earlier detection of potential kidney injury and a more accurate assessment of the nephrotoxic potential of different contrast agents.
Radiomics and AI-Based Analysis: Radiomics involves the high-throughput extraction of vast amounts of quantitative features from medical images. frontiersin.org When applied to contrast-enhanced scans, and analyzed with AI, radiomics can uncover subtle patterns and textures that are invisible to the naked eye. This can provide deeper insights into disease phenotypes, prognosis, and treatment response, all derived from the data generated by contrast agents like this compound. frontiersin.org
Addressing Unanswered Research Questions and Data Gaps
Despite decades of clinical use, several questions and data gaps remain regarding iodinated contrast media like this compound. The recent global shortage of these agents has further highlighted areas where more research is needed. researchgate.net
Key unanswered questions driving future research include:
Long-Term Health Effects: While short-term safety is well-documented, the potential long-term health effects of retained contrast media, particularly from multiple exposures over a lifetime, are not fully understood.
Optimizing Use and Reducing Over-dependence: The recent supply shortages have forced a critical re-evaluation of when contrast-enhanced imaging is truly necessary. researchgate.nethealthimaging.com This has spurred research into developing more evidence-based guidelines to reduce unnecessary use and investigate whether non-contrast alternatives could suffice in certain clinical scenarios. healthimaging.com
Environmental Impact: Iodinated contrast agents are metabolically inert and can pass through wastewater treatment facilities into surface and drinking water. researchgate.net The long-term ecological effects of this environmental contamination are an area of growing concern and active research.
True Causality of Renal Injury: Despite new research, the precise mechanisms and true incidence of CI-AKI remain debated. radiopaedia.orgresearchgate.net Further high-quality, randomized controlled trials are needed to definitively separate contrast-induced injury from contrast-associated injury and to clarify the risk in various patient populations, especially those with pre-existing kidney disease. radiopaedia.org
Q & A
Q. What are the key chemical properties of meglumine diatrizoate that influence its efficacy as a radiological contrast agent?
this compound is an ionic, high-osmolality contrast medium derived from 2,4,6-triiodobenzoic acid. Its ionic nature arises from the dissociation of meglumine (cation) and diatrizoate (anion) in solution, which increases osmolality compared to non-ionic agents. This property enhances its ability to absorb X-rays, improving imaging clarity in procedures like urography. Structural stability is ensured by three iodine atoms at positions 2, 4, and 6, which provide radiopacity .
Q. What are the established protocols for synthesizing and characterizing this compound to ensure batch consistency in research?
Synthesis involves reacting diatrizoic acid with meglumine under controlled pH and temperature. Characterization requires:
- Purity analysis : High-performance liquid chromatography (HPLC) to verify ≥99% purity.
- Iodine content quantification : Titration or mass spectrometry to ensure iodine constitutes ~59% of the molecule.
- Osmolality measurement : Critical for confirming ionic strength (typically ~1,500 mOsm/kg). Refer to USP guidelines for standardized testing procedures, including heavy metal limits (e.g., ≤0.002% lead) and meglumine content validation (37.4–45.8% of labeled amount) .
Q. How should researchers design experiments to evaluate the safety profile of this compound in preclinical studies?
- Acute toxicity : Administer escalating doses in animal models (e.g., rodents) to determine LD50.
- Genotoxicity : Use micronucleus (MN) assays in human lymphocytes to assess chromosomal damage. This compound has a lower MN induction probability compared to agents like iosimide but higher than iotrolan .
- Renal toxicity : Monitor serum creatinine and histopathological changes in renal tissue post-administration.
Advanced Research Questions
Q. How can researchers optimize the use of this compound in enhancing crack detection accuracy in cone-beam computed tomography (CBCT) imaging?
A 2025 study demonstrated that using this compound as a contrast medium in CBCT improved inter-examiner agreement (κ = 0.849 in enhanced scanning mode vs. 0.693 in routine mode). Key parameters:
- Concentration : 30–40% w/v solution.
- Timing : Scan within 10 minutes of contrast administration to avoid diffusion artifacts.
- Protocol validation : Compare enhanced vs. routine scans using blinded radiologists to minimize bias .
Q. What methodological approaches are recommended for assessing the genotoxic potential of this compound in vitro, and how do these compare across contrast agents?
- Micronucleus assay : Treat human lymphocytes with this compound (0.1–10 mg/mL) for 24–48 hours, then score MN frequency.
- Comparative analysis : Rank agents by MN induction probability (highest to lowest):
| Contrast Agent | MN Induction Probability |
|---|---|
| Iosimide | 92% |
| Sodium meglumine ioxaglate | 85% |
| This compound | 78% |
| Iotrolan | 62% |
Q. How can contradictory findings regarding the presence of this compound residues in biological samples be resolved, as observed in forensic analyses?
In the 2001 anthrax case, LC/MS methods detected this compound in lab samples but not in attack spores. To resolve such discrepancies:
- Sensitivity optimization : Lower detection limits to 0.1 ppb using tandem mass spectrometry.
- Sample preparation : Lyophilize spores, extract with acetonitrile-water (70:30), and filter (0.22 µm).
- Replication : Conduct ≥3 independent trials to confirm absence/presence .
Methodological Best Practices
- Reproducibility : Document experimental protocols per Beilstein Journal guidelines, including reagent sources, equipment models, and statistical software (e.g., GraphPad Prism) .
- Data presentation : Use tables for comparative analyses (e.g., genotoxicity rankings) and avoid redundant figures .
- Ethical compliance : For human studies, detail participant selection criteria and IRB approval in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
